![molecular formula C20H13ClN2O3 B2961329 3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922030-30-6](/img/structure/B2961329.png)
3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a derivative of dibenzo[b,f][1,4]oxazepine. Dibenzo[b,f][1,4]oxazepine is a tricyclic compound. Tricyclic compounds are often used in the development of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a dibenzo[b,f][1,4]oxazepine ring system, which is a type of tricyclic system. This system would be substituted at one position by a benzamide group, and at another position by a chlorine atom .Chemical Reactions Analysis
The reactivity of this compound would be expected to be similar to other dibenzo[b,f][1,4]oxazepine derivatives. The presence of the benzamide group could make the compound susceptible to reactions involving the carbonyl group, such as nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to those of other dibenzo[b,f][1,4]oxazepine derivatives. These compounds are typically crystalline solids at room temperature .Aplicaciones Científicas De Investigación
The compound 3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide and its alternative name 3-chloro-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}benzamide refer to a molecule with potential applications in various scientific research fields. Below is a comprehensive analysis of six unique applications based on the available data:
Dopamine D2 Receptor Antagonism
This compound has been identified as a selective inhibitor of the Dopamine D2 receptor . This application is significant in the development of treatments for central nervous system disorders, including:
The selective inhibition of Dopamine D2 receptors can lead to advancements in pharmacotherapy for these conditions.
Synthesis of Quetiapine
The compound serves as an intermediate in the synthesis of Quetiapine , which is an antipsychotic medication used to treat mental health conditions such as schizophrenia and bipolar disorder. Its role in the synthesis process is crucial for the production of this therapeutic agent.
Chemical Synthesis
The structural complexity of the compound makes it a valuable intermediate in chemical synthesis. It can be used to create various derivatives that may have unique biological activities or could serve as key intermediates for other complex molecules .
Pharmacological Research
Due to its activity on dopamine receptors, the compound is of interest in pharmacological research. It can be used to study the binding affinity and efficacy of receptor-ligand interactions, which is essential for drug discovery and development .
Material Science
The compound’s unique structure may have applications in material science, particularly in the development of organic compounds with specific electronic or photonic properties. This could lead to innovations in the field of organic electronics .
Analytical Chemistry
In analytical chemistry, this compound could be used as a reference material or standard in chromatographic analysis to identify, quantify, or purify similar compounds .
Direcciones Futuras
The study of dibenzo[b,f][1,4]oxazepine derivatives is an active area of research, particularly in the field of medicinal chemistry . Future research could potentially explore the biological activity of “3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” and related compounds.
Propiedades
IUPAC Name |
3-chloro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3/c21-13-5-3-4-12(10-13)19(24)22-14-8-9-17-15(11-14)20(25)23-16-6-1-2-7-18(16)26-17/h1-11H,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCBFYFVCBGDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.